molecular formula C15H21BBrFO2 B13933205 2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13933205
M. Wt: 343.04 g/mol
InChI Key: GJQHKTSFDQUSDI-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a bromine, fluorine, and isopropyl group on the phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized conditions to maximize yield and purity. Continuous flow reactors might also be employed for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Aryl halides or vinyl halides with a palladium catalyst and a base.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Aryl amines, aryl thiols.

    Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Hydrocarbons.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic cycles for carbon-carbon bond formation.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The compound’s mechanism of action in chemical reactions typically involves the formation of a transient complex with a catalyst, followed by the transfer of functional groups. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(3-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The presence of both bromine and fluorine atoms, along with an isopropyl group, makes 2-(3-Bromo-5-fluoro-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane unique. These substituents can significantly influence the compound’s reactivity and the properties of the final products in synthetic applications.

Properties

Molecular Formula

C15H21BBrFO2

Molecular Weight

343.04 g/mol

IUPAC Name

2-(3-bromo-5-fluoro-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BBrFO2/c1-9(2)13-11(17)7-10(8-12(13)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3

InChI Key

GJQHKTSFDQUSDI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(C)C)F

Origin of Product

United States

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